![molecular formula C7H9IO B2739725 (1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one CAS No. 2361610-46-8](/img/structure/B2739725.png)

(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

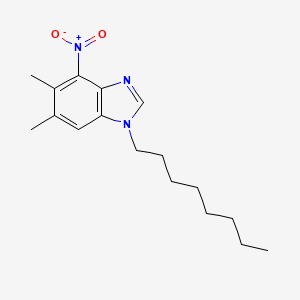

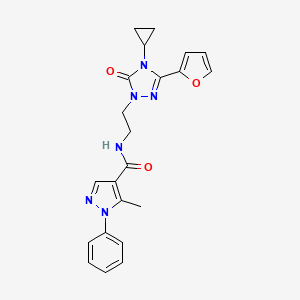

Bicyclo[3.1.0]hexan-2-one compounds are part of the larger family of bicyclic structures, which have been incorporated in newly developed bio-active compounds . They are valuable due to their saturated nature and are playing an increasingly important role in the field of organic chemistry .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been achieved through various methods. One approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

Bicyclo[3.1.0]hexanes possess an all-carbon quaternary center . They can be synthesized with various substitution patterns, including bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[3.1.0]hexanes can include [2 + 2] cycloaddition and (3 + 2) annulation of cyclopropenes with cyclopropylanilines . These reactions can be catalyzed by various catalysts, including organic or iridium photoredox catalysts, and often involve blue LED irradiation .Aplicaciones Científicas De Investigación

- Significance : Researchers can explore new chemical space by preparing bridge-functionalized species using this operationally simple protocol .

Pharmaceutical Drug Design

Scaleable Synthesis

Modular Approach

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,4R,5R)-4-(iodomethyl)bicyclo[3.1.0]hexan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IO/c8-3-4-1-7(9)6-2-5(4)6/h4-6H,1-3H2/t4-,5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBIIRZSOZCNCN-ZLUOBGJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)CC2CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1C(=O)C[C@H]2CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-~{N}-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739660.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2739663.png)

(prop-2-yn-1-yl)amine](/img/structure/B2739664.png)